molecular formula C12H13N5S B1236795 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone CAS No. 59261-39-1

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone

Cat. No.: B1236795
CAS No.: 59261-39-1
M. Wt: 259.33 g/mol
InChI Key: CKVSOKYEBQAXKF-OMCISZLKSA-N
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Description

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone is a compound belonging to the class of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones. It has been studied extensively for its potential as a second-generation antineoplastic agent. This compound is known for its potent inhibitory effects on ribonucleoside diphosphate reductase, an enzyme crucial for DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone typically involves the reaction of 4-methyl-5-amino-1-formylisoquinoline with thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and for studying metal complexes.

    Biology: Investigated for its inhibitory effects on enzymes like ribonucleoside diphosphate reductase.

    Medicine: Explored as an antineoplastic agent for treating various cancers, including sarcoma and leukemia.

Mechanism of Action

The primary mechanism of action of 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone involves the inhibition of ribonucleoside diphosphate reductase. This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis. By inhibiting this enzyme, the compound effectively halts DNA replication, leading to the suppression of tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-formylisoquinoline thiosemicarbazone
  • 4-Methyl-1-formylisoquinoline thiosemicarbazone
  • 5-Amino-4-methylisoquinoline thiosemicarbazone

Uniqueness

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone is unique due to its high potency as an inhibitor of ribonucleoside diphosphate reductase. The presence of both the 4-methyl and 5-amino groups provides steric hindrance, enhancing its selectivity and reducing the likelihood of enzymatic substitution .

Properties

IUPAC Name

[(E)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S/c1-7-5-15-10(6-16-17-12(14)18)8-3-2-4-9(13)11(7)8/h2-6H,13H2,1H3,(H3,14,17,18)/b16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVSOKYEBQAXKF-OMCISZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1C(=CC=C2)N)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C2=C1C(=CC=C2)N)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59261-39-1
Record name 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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